![molecular formula C14H18N2 B12627547 2-Ethyl-1,2,3,4,5,6-hexahydroazepino[4,3-b]indole CAS No. 919120-45-9](/img/structure/B12627547.png)
2-Ethyl-1,2,3,4,5,6-hexahydroazepino[4,3-b]indole
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-Ethyl-1,2,3,4,5,6-hexahydroazepino[4,3-b]indole is a compound belonging to the class of azepinoindoles. These compounds are known for their diverse biological activities and potential therapeutic applications. The structure of this compound consists of a hexahydroazepine ring fused to an indole moiety, with an ethyl group attached to the second carbon of the azepine ring.
準備方法
The synthesis of 2-Ethyl-1,2,3,4,5,6-hexahydroazepino[4,3-b]indole can be achieved through various synthetic routes. One common method involves the Fischer indole synthesis, where an optically active cyclohexanone reacts with phenylhydrazine hydrochloride in the presence of methanesulfonic acid under reflux conditions in methanol . This reaction yields the tricyclic indole, which can be further processed to obtain the desired azepinoindole compound.
Industrial production methods for this compound may involve optimizing the reaction conditions to achieve higher yields and purity. This could include the use of different catalysts, solvents, and reaction temperatures to enhance the efficiency of the synthesis process .
化学反応の分析
2-Ethyl-1,2,3,4,5,6-hexahydroazepino[4,3-b]indole undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents such as lithium aluminum hydride. Substitution reactions can be carried out using halogenating agents like bromine or chlorine .
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the compound may yield corresponding ketones or carboxylic acids, while reduction can produce amines or alcohols. Substitution reactions can introduce different functional groups, such as halogens or alkyl groups, into the molecule .
科学的研究の応用
2-Ethyl-1,2,3,4,5,6-hexahydroazepino[4,3-b]indole has a wide range of scientific research applications. In chemistry, it is used as a scaffold for the development of new compounds with potential therapeutic properties. In biology, it has been investigated for its interactions with various cellular receptors and enzymes, making it a valuable tool for studying cellular signaling pathways .
In medicine, this compound has shown promise as a potential drug candidate for treating neurological disorders, such as Alzheimer’s disease, due to its ability to inhibit acetylcholinesterase and butyrylcholinesterase . Additionally, it has been explored for its anticancer properties, with studies demonstrating its ability to inhibit the proliferation of cancer cells .
作用機序
The mechanism of action of 2-Ethyl-1,2,3,4,5,6-hexahydroazepino[4,3-b]indole involves its interaction with specific molecular targets and pathways. For instance, it has been found to exhibit affinity towards histamine H1 and serotonin 5-HT2C receptors . By binding to these receptors, the compound can modulate neurotransmitter release and influence various physiological processes.
In the context of Alzheimer’s disease, the compound’s inhibition of acetylcholinesterase and butyrylcholinesterase helps to increase the levels of acetylcholine in the brain, thereby improving cognitive function . Its anticancer activity is attributed to its ability to interfere with cell cycle progression and induce apoptosis in cancer cells.
類似化合物との比較
2-Ethyl-1,2,3,4,5,6-hexahydroazepino[4,3-b]indole can be compared with other similar compounds, such as 2-Methyl-1,2,3,4,5,6-hexahydroazepino[4,3-b]indole and 1,2,3,4,5,6-hexahydroazepino[4,3-b]indole. These compounds share a similar core structure but differ in the substituents attached to the azepine ring.
The uniqueness of this compound lies in its specific substitution pattern, which can influence its biological activity and pharmacological properties. For example, the presence of the ethyl group may enhance its lipophilicity and improve its ability to cross biological membranes.
特性
CAS番号 |
919120-45-9 |
|---|---|
分子式 |
C14H18N2 |
分子量 |
214.31 g/mol |
IUPAC名 |
2-ethyl-3,4,5,6-tetrahydro-1H-azepino[4,3-b]indole |
InChI |
InChI=1S/C14H18N2/c1-2-16-9-5-8-14-12(10-16)11-6-3-4-7-13(11)15-14/h3-4,6-7,15H,2,5,8-10H2,1H3 |
InChIキー |
NDMJXDNSSNTTCR-UHFFFAOYSA-N |
正規SMILES |
CCN1CCCC2=C(C1)C3=CC=CC=C3N2 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![3-(2-chloro-5-nitrophenyl)-5-(4-fluorophenyl)-2-phenyldihydro-2H-pyrrolo[3,4-d][1,2]oxazole-4,6(3H,5H)-dione](/img/structure/B12627465.png)
![D-Alanyl-O-[(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)acetyl]-L-serine](/img/structure/B12627469.png)
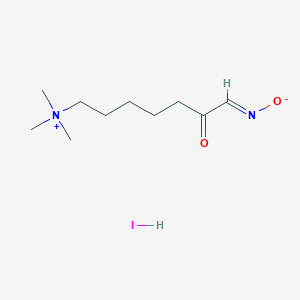
![5-Methoxy-3-[2-(3-methoxyphenyl)hydrazinylidene]-6-oxocyclohexa-1,4-diene-1-carbaldehyde](/img/structure/B12627479.png)
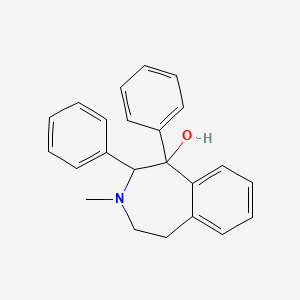
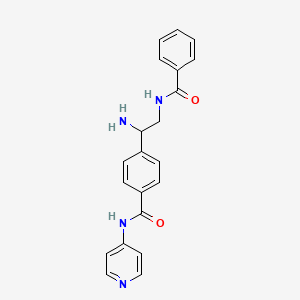
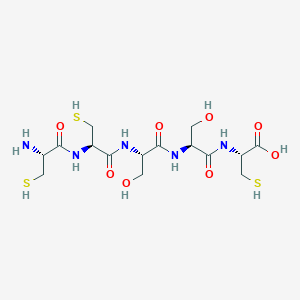
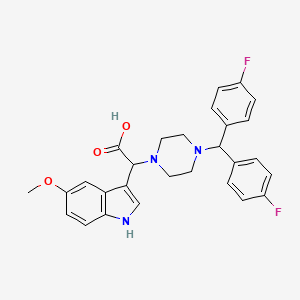
![3-Isoxazolecarboxylic acid, 5-[(1E)-2-(4-quinolinyl)ethenyl]-, ethyl ester](/img/structure/B12627525.png)
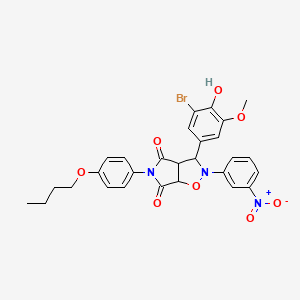
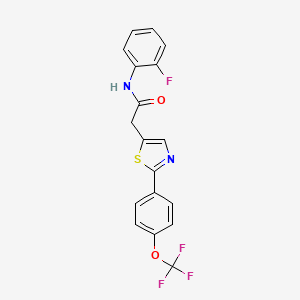
![N-[3-(morpholin-4-yl)propyl]-N~3~-7H-purin-6-yl-beta-alaninamide](/img/structure/B12627543.png)
![Tert-butyl N-[2-hydroxy-1-(4-hydroxy-3-methoxyphenyl)ethyl]carbamate](/img/structure/B12627546.png)
![6-(3-Chloropropoxy)-5-methoxypyrrolo[2,1-f][1,2,4]triazin-4(1H)-one](/img/structure/B12627570.png)
